molecular formula C7H12F3NO B2463392 4-Amino-4-(trifluoromethyl)cyclohexan-1-ol CAS No. 2219353-59-8

4-Amino-4-(trifluoromethyl)cyclohexan-1-ol

Cat. No. B2463392
CAS RN: 2219353-59-8
M. Wt: 183.174
InChI Key: KQKIDMRQJDABPF-OLQVQODUSA-N
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Description

“4-Amino-4-(trifluoromethyl)cyclohexan-1-ol” is a chemical compound with the CAS Number: 1803606-71-4 . It has a molecular weight of 219.63 . The IUPAC name for this compound is 4-amino-4-(trifluoromethyl)cyclohexan-1-ol hydrochloride .


Molecular Structure Analysis

The InChI code for “4-Amino-4-(trifluoromethyl)cyclohexan-1-ol” is 1S/C7H12F3NO.ClH/c8-7(9,10)6(11)3-1-5(12)2-4-6;/h5,12H,1-4,11H2;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

Synthesis and Properties of Advanced Materials

Research indicates that derivatives of 4-Amino-4-(trifluoromethyl)cyclohexan-1-ol, such as fluorinated polyimides and polyamides, demonstrate exceptional properties making them suitable for advanced applications. These materials exhibit excellent solubility in various organic solvents, outstanding mechanical properties, and thermal stability, making them potential candidates for applications in microelectronics due to their low dielectric constants and moisture absorption (Yang, Su, & Hsiao, 2004); (Li, Wang, Li, & Jiang, 2009).

Molecular Recognition and Chiral Discrimination

Optically pure derivatives of 4-Amino-4-(trifluoromethyl)cyclohexan-1-ol have been utilized as chiral solvating agents for molecular recognition. These derivatives can effectively differentiate between isomers of various acids, detected through NMR or fluorescence spectroscopy, making them valuable for practical applications such as quantitative determination in pharmaceutical and chemical research (Khanvilkar & Bedekar, 2018).

Synthesis of Organic and Heterocyclic Compounds

Compounds related to 4-Amino-4-(trifluoromethyl)cyclohexan-1-ol serve as valuable intermediates in the synthesis of various organic and heterocyclic compounds. These compounds provide reactive intermediates that are functionalized with a trifluoromethyl group, thereby expanding the scope of chemical synthesis and drug development (Fadeyi & Okoro, 2008).

Photophysical Properties and Fluorophore Design

Studies have explored the photophysical properties of compounds derived from 4-Amino-4-(trifluoromethyl)cyclohexan-1-ol. These investigations aim to develop new fluorescent compounds with applications in imaging, sensing, and optoelectronics. The emissions of these compounds cover a broad spectrum, indicating their potential for diverse applications in material science and sensor technology (Wang, Li, Peng, Wang, & Wang, 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-amino-4-(trifluoromethyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6(11)3-1-5(12)2-4-6/h5,12H,1-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKIDMRQJDABPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1O)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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